molecular formula C11H22N2 B2474783 (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine CAS No. 457097-91-5

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

Cat. No.: B2474783
CAS No.: 457097-91-5
M. Wt: 182.311
InChI Key: SBSSXCKDVHHANA-NSHDSACASA-N
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Description

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine is a chiral amine compound characterized by a cyclohexylmethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylmethyl bromide and (S)-pyrrolidine.

    Nucleophilic Substitution: The cyclohexylmethyl bromide undergoes nucleophilic substitution with (S)-pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor-ligand interactions due to its chiral nature.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Cyclohexylmethyl)pyrrolidin-3-amine: The enantiomer of (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, differing in its stereochemistry.

    N-Cyclohexylpyrrolidine: Lacks the methyl group on the cyclohexyl ring.

    1-(Cyclohexylmethyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound in the development of chiral drugs and catalysts.

Properties

IUPAC Name

(3S)-1-(cyclohexylmethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSXCKDVHHANA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CC[C@@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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